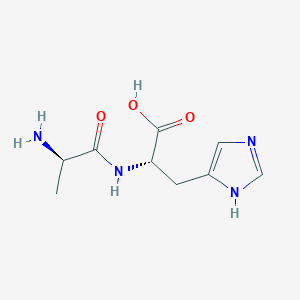
d-Alanyl-l-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d-Alanyl-l-histidine: is a dipeptide composed of the amino acids d-alanine and l-histidine. It is a derivative of carnosine, which is known for its broad spectrum of beneficial biological activities. This compound is recognized for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and anti-glycation properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of d-alanyl-l-histidine typically involves the direct coupling of unprotected d-alanine with l-histidine. This process can be mediated by enzymes such as dipeptidases. For instance, a recombinant dipeptidase from Serratia marcescens has been identified for its high synthetic activity towards carnosine derivatives . The reaction conditions often include the presence of divalent metal ions like MnCl2, which significantly enhance the enzyme’s activity .
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes. These processes involve the use of ultra-filtration membrane reactors for catalyst retention and nanofiltration membranes to isolate the desired product from the reaction mixture. This method ensures high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: d-Alanyl-l-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability and biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal yields .
Major Products Formed: The major products formed from these reactions include modified derivatives of this compound with enhanced antioxidant and anti-inflammatory properties .
Applications De Recherche Scientifique
Chemistry: In chemistry, d-alanyl-l-histidine is used as a model compound for studying peptide synthesis and enzymatic reactions. Its unique structure makes it an excellent candidate for investigating the mechanisms of peptide bond formation and hydrolysis .
Biology: In biological research, this compound is studied for its role in cellular metabolism and signaling. It has been shown to modulate the activity of various enzymes and receptors, making it a valuable tool for understanding cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been investigated for its ability to reduce oxidative stress, inflammation, and glycation, which are implicated in various diseases, including neurodegenerative disorders and diabetes .
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods. Its antioxidant properties make it a popular ingredient in products aimed at promoting health and wellness .
Mécanisme D'action
d-Alanyl-l-histidine exerts its effects through multiple mechanisms. It acts as an antioxidant by scavenging reactive oxygen and nitrogen species, thereby protecting cells from oxidative damage. It also modulates the activity of pro-inflammatory mediators, reducing inflammation . Additionally, this compound inhibits the formation of advanced glycation end-products, which are associated with aging and chronic diseases .
Comparaison Avec Des Composés Similaires
- l-Carnosine (β-alanyl-l-histidine)
- d-Carnosine (β-alanyl-d-histidine)
- Anserine (β-alanyl-3-methyl-l-histidine)
Comparison: d-Alanyl-l-histidine is unique compared to its similar compounds due to its specific stereochemistry, which influences its biological activity and stability. Unlike l-carnosine, this compound is not readily hydrolyzed by carnosinase, making it more stable in biological systems . This stability enhances its therapeutic potential, particularly in conditions where prolonged activity is desired .
Propriétés
Formule moléculaire |
C9H14N4O3 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,7+/m1/s1 |
Clé InChI |
XZWXFWBHYRFLEF-VDTYLAMSSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12844416.png)
![7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)
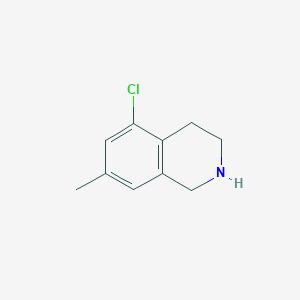

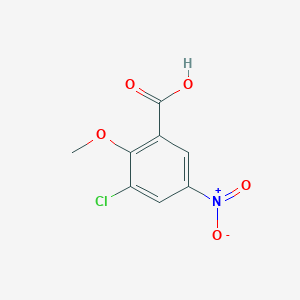
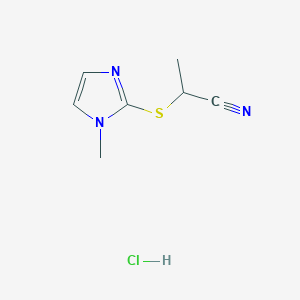
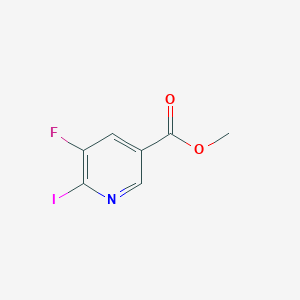
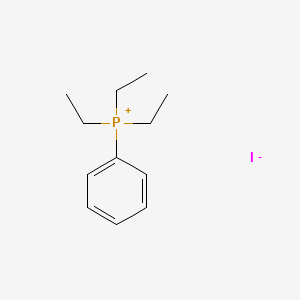
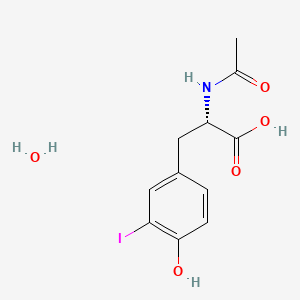
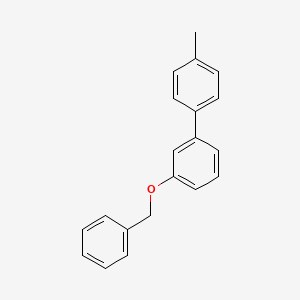
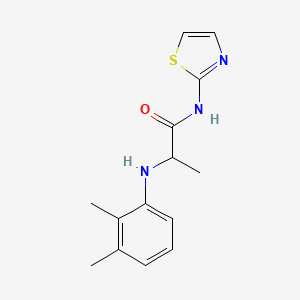
![Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate](/img/structure/B12844477.png)

![7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B12844491.png)
